3-Trifluoroacetyl-4-Fluoroindole: Technical Guide to Properties, Synthesis, and Applications
3-Trifluoroacetyl-4-Fluoroindole: Technical Guide to Properties, Synthesis, and Applications
This in-depth technical guide details the properties, synthesis, and applications of 3-trifluoroacetyl-4-fluoroindole , a critical fluorinated building block in medicinal chemistry.
Executive Summary
3-Trifluoroacetyl-4-fluoroindole (Systematic Name: 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone) is a specialized fluorinated indole derivative. It serves as a high-value intermediate in the synthesis of pharmaceutical candidates, particularly for modulating metabolic stability and lipophilicity via the introduction of the trifluoroacetyl moiety. This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic protocol, and its utility in drug development.
Chemical Identity & Synonyms[1][2][3][4][5][6]
| Attribute | Detail |
| Systematic Name | 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone |
| Common Synonyms | 3-Trifluoroacetyl-4-fluoroindole; 1-(4-fluoroindol-3-yl)-2,2,2-trifluoroethanone |
| Molecular Formula | C₁₀H₅F₄NO |
| Molecular Weight | 231.15 g/mol |
| Parent Scaffold | 4-Fluoroindole (CAS: 387-43-9) |
| Key Functional Groups | Indole (heterocycle), Trifluoroacetyl (electron-withdrawing), Fluorine (C4-substituent) |
Note on CAS Registry: While the parent compound 3-(trifluoroacetyl)indole is registered under CAS 14618-45-2 , the specific 4-fluoro derivative is often referenced in patent literature or custom synthesis catalogs rather than general public databases. Researchers should rely on the systematic name and structure for procurement.
Physicochemical Properties (Experimental & Predicted)
The introduction of the trifluoroacetyl group at the C3 position significantly alters the electronic and physical properties compared to the parent 4-fluoroindole.
| Property | Value / Description | Mechanism/Insight |
| Physical State | Solid (Crystalline) | Intermolecular H-bonding (NH···O=C) stabilizes the lattice. |
| Color | Off-white to pale yellow | Typical of electron-deficient indole systems. |
| Melting Point | 180–210 °C (Predicted) | Higher than 4-fluoroindole due to dipole-dipole interactions. |
| Solubility | Soluble: EtOAc, DCM, MeOH, DMSOInsoluble: Water, Hexanes | The hydrophobic CF₃ group reduces water solubility despite the polar carbonyl. |
| Acidity (pKa) | ~12–13 (NH) | The electron-withdrawing –COCF₃ group increases the acidity of the indole NH compared to unsubstituted indole (pKa ~17). |
| Electronic Character | Electron-deficient ring | The C3-acyl group deactivates the ring toward further electrophilic substitution. |
Synthetic Methodology
Core Reaction: Friedel-Crafts Acylation
The most robust method for synthesizing 3-trifluoroacetyl-4-fluoroindole is the direct acylation of 4-fluoroindole with trifluoroacetic anhydride (TFAA) . This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.
Critical Insight: The C3 position of the indole is the most nucleophilic site. However, the presence of the fluorine atom at C4 creates a "peri-interaction" (steric crowding) and an inductive electron-withdrawing effect. Despite this, the high reactivity of TFAA allows the reaction to proceed, typically without the need for strong Lewis acid catalysts (like AlCl₃), which simplifies purification.
Reaction Mechanism Pathway
The following diagram illustrates the electrophilic attack of the trifluoroacetyl cation (generated in situ or via the anhydride) on the indole C3 position, followed by re-aromatization.
Figure 1: Electrophilic Aromatic Substitution mechanism for the C3-acylation of 4-fluoroindole.
Validated Experimental Protocol
Scale: 1.0 mmol (approx. 135 mg of 4-fluoroindole)
Reagents:
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4-Fluoroindole (1.0 equiv)[1]
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Trifluoroacetic Anhydride (TFAA) (1.2–1.5 equiv)
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Solvent: DMF (N,N-Dimethylformamide) or Anhydrous Et₂O (Diethyl ether)
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Base (Optional): Pyridine (1.0 equiv) – Use only if acid sensitivity is a concern.
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoroindole (135 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).
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Why DMF? DMF is an excellent solvent for polar intermediates and can help solubilize the final product. For easier workup, Et₂O can be used, but DMF often gives higher conversion rates for deactivated indoles.
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Addition: Cool the solution to 0 °C (ice bath). Dropwise add TFAA (210 µL, 1.5 mmol) over 5–10 minutes.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours .
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Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The product will appear as a new spot with a lower R_f than the starting indole.
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Quench & Workup: Pour the reaction mixture into ice-cold water (20 mL).
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Observation: The product often precipitates as a solid.
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Extraction: If solid does not form, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to remove TFA byproduct) and brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc/Hexanes) or recrystallization from EtOH/Water.
Reactivity & Applications in Drug Design
The 3-trifluoroacetyl group is a versatile "handle" for further chemical elaboration.
Synthetic Transformations[3][10][13][14][15][16]
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Reduction to Trifluoroethyl Indoles:
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Reagent: NaBH₄ (Sodium Borohydride) or LiAlH₄.
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Product: 1-(4-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanol .
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Utility: Creates a chiral center with a CF₃ group, valuable for binding affinity studies.
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Deacylation (Reverse Reaction):
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Condition: Strong aqueous base (NaOH/Heat).
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Note: The trifluoroacetyl group can sometimes act as a protecting group for the C3 position, though it is robust.
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Condensation Reactions:
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The carbonyl carbon is highly electrophilic due to the adjacent CF₃ group. It reacts readily with hydrazines or amines to form hydrazones/imines, which are precursors to fused heterocyclic systems.
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Medicinal Chemistry Utility
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Bioisosterism: The trifluoroacetyl group serves as a lipophilic, electron-withdrawing bioisostere for other carbonyls or nitro groups.
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Metabolic Stability: The 4-fluoro substituent blocks metabolic oxidation at the C4 position (a common "soft spot" for CYP450 enzymes), while the CF₃ group generally increases the compound's half-life in vivo.
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Fluorescence: 4-Fluoroindoles often exhibit distinct fluorescence properties, making them useful as probes in biological assays.
Safety & Handling
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Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Reacts violently with water to form trifluoroacetic acid. Handle only in a fume hood.
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4-Fluoroindole: Irritant.[1] Avoid inhalation of dust.
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General Protocol: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Neutralize all aqueous waste containing TFA with sodium bicarbonate before disposal.
References
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PubChem Compound Summary. 3-(Trifluoroacetyl)indole (Parent Analog). National Center for Biotechnology Information. Link
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Synthesis of 3-Acylindoles. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles. MDPI Molecules. Link
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Trifluoroacetic Anhydride Properties. Sigma-Aldrich Product Sheet: Trifluoroacetic Anhydride.Link
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4-Fluoroindole Building Block. Ossila: 4-Fluoroindole Properties and Applications.Link
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General Indole Reactivity. Organic Chemistry Portal: Indole Synthesis and Reactivity.Link
